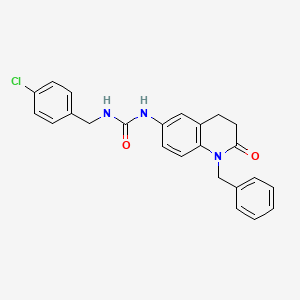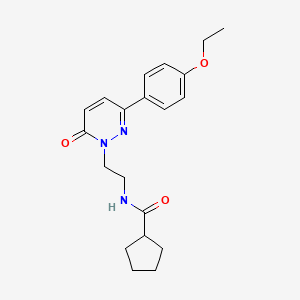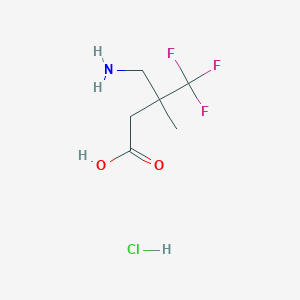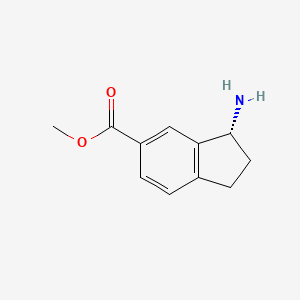![molecular formula C22H16ClN3O3 B2544376 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923113-95-5](/img/structure/B2544376.png)
3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- Straightforward Synthesis of Pyrido[2,3-d]pyrimidines : A method for synthesizing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from 2-chloropyridine-3-carboxylic acid showcases the versatility of these compounds. The structural diversity introduced via different groups attached to nitrogen affects their biopharmaceutical properties, including solubility and permeability, highlighting their relevance in drug design and discovery (Jatczak et al., 2014).
Potential Applications in Medicinal Chemistry
- Photophysical Properties and pH-Sensing : The design and synthesis of pyrimidine-phthalimide derivatives reveal their solid-state fluorescence emission and positive solvatochromism. Their ability to undergo reversible protonation leading to dramatic color changes suggests applications as colorimetric pH sensors and in developing logic gates for specific applications, highlighting their potential in sensor technology and molecular electronics (Han Yan et al., 2017).
Chemical Reactivity and Synthesis of Derivatives
- Catalyst-Free Synthesis in Water : A catalyst-free, one-pot synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water underscores the eco-friendly approaches to synthesizing these compounds. This method emphasizes the significance of green chemistry principles in the synthesis of heterocyclic compounds, potentially opening new pathways for the development of pharmaceuticals and materials science applications (Abbas Rahmati & Z. Khalesi, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine to form the corresponding imine. The imine is then reacted with pyridine-2,4-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-oxo-2-phenylethylamine", "pyridine-2,4-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine in the presence of a suitable solvent to form the corresponding imine.", "Step 2: Reaction of the imine with pyridine-2,4-dione in the presence of a suitable catalyst to yield the final product.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |
CAS-Nummer |
923113-95-5 |
Molekularformel |
C22H16ClN3O3 |
Molekulargewicht |
405.84 |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-10-8-15(9-11-17)13-26-21(28)20-18(7-4-12-24-20)25(22(26)29)14-19(27)16-5-2-1-3-6-16/h1-12H,13-14H2 |
InChI-Schlüssel |
DAQRHRIDCWYUNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



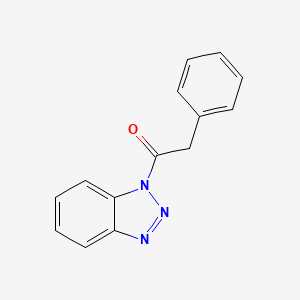

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)
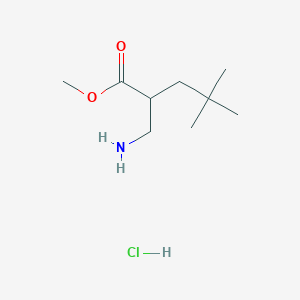
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
